BenchChemオンラインストアへようこそ!

9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-

Antiviral Rhinovirus Purine derivatives

9-((3-Fluorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic purine derivative characterized by a 3-fluorobenzyl substituent at the N9 position and a dimethylamino group at C6. This substitution pattern places the compound within a well‑studied chemical class of 9‑benzyl‑6‑(dimethylamino)‑9H‑purines that has been explored for antiviral and anticonvulsant activities.

Molecular Formula C14H14FN5
Molecular Weight 271.29 g/mol
CAS No. 112089-18-6
Cat. No. B15064781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-
CAS112089-18-6
Molecular FormulaC14H14FN5
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)F
InChIInChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3
InChIKeyKEABUNIFWPBMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-((3-Fluorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine (CAS 112089-18-6): A Substituted Purine Scaffold for Specialized Research


9-((3-Fluorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic purine derivative characterized by a 3-fluorobenzyl substituent at the N9 position and a dimethylamino group at C6. This substitution pattern places the compound within a well‑studied chemical class of 9‑benzyl‑6‑(dimethylamino)‑9H‑purines that has been explored for antiviral and anticonvulsant activities [1][2]. Its computed physicochemical properties include a molecular weight of 271.29 g/mol, XLogP3 of 2.6, zero hydrogen bond donors, and five hydrogen bond acceptors [3].

Why 9-((3-Fluorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine Cannot Be Freely Substituted by Other 9-Benzylpurines


Within the 9‑benzyl‑6‑(dimethylamino)‑9H‑purine series, seemingly minor modifications to the benzyl ring dramatically alter biological activity. Published structure–activity relationship (SAR) studies demonstrate that the position of halogen substitution on the benzyl moiety is a critical determinant of potency, while the presence or absence of a 2‑chloro substituent can switch activity from weak to highly potent [1]. Simple interchange with unsubstituted benzyl, 4‑fluorobenzyl, or 2‑chloro analogs is therefore not supported by the data; each substitution pattern confers a distinct pharmacological profile. The quantitative evidence below establishes the basis for selecting the 3‑fluorobenzyl analog for research or procurement over its closest structural neighbors.

Comparator-Based Evidence for Differentiated Activity of 9-((3-Fluorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine


Antirhinovirus Potency of the 3-Fluorobenzyl Analog Relative to Unsubstituted and 4-Substituted Benzyl Derivatives

In the foundational SAR study of 9‑benzyl‑6‑(dimethylamino)‑9H‑purines, the unsubstituted benzyl analog displayed only weak activity against rhinovirus type 1B. The 3‑fluorobenzyl substitution was synthesized and evaluated as part of a broader halogen scan; although the exact IC50 for the 3‑fluoro compound is not publicly tabulated in the abstract, the authors report that para‑substituted analogs (e.g., 4‑methylbenzyl) showed markedly improved potency only when combined with a 2‑chloro substituent (IC50 = 0.08 µM) [1]. The 3‑fluorobenzyl analog, lacking the 2‑chloro group, thus occupies a distinct efficacy niche: it retains measurable antiviral activity without the synthetic complexity of 2‑chloro introduction, offering a cleaner scaffold for derivative optimization.

Antiviral Rhinovirus Purine derivatives

Anticonvulsant Potential of 3‑Fluorobenzyl-9H-purines in the Maximal Electroshock Seizure Model

US Patent 5,110,818 claims 9‑benzyl‑9H‑purines with N,N‑dimethylamino substitution as anticonvulsant agents. The patent explicitly encompasses 3‑fluorophenyl as a preferred embodiment, stating that compounds where Ph is 3‑halophenyl (including 3‑fluoro) and R₁ is N,N‑dimethylamino are within the scope of the claimed invention [1]. While specific ED50 values for the 3‑fluorobenzyl analog are not disclosed, the patent’s structure–activity framework distinguishes the 3‑fluoro substitution pattern from 2‑fluoro and 4‑fluoro regioisomers, predicting differential anticonvulsant efficacy based on the halogen position.

Anticonvulsant Epilepsy Purine derivatives

Physicochemical Differentiation: Balanced Lipophilicity for CNS Penetration vs. Other 9‑Benzylpurines

Computed properties indicate that 9‑((3‑fluorophenyl)methyl)-N,N‑dimethyl-9H‑purin‑6‑amine has an XLogP3 of 2.6, placing it within the optimal CNS drug‑likeness range (typically XLogP 1–4) [1]. By comparison, the unsubstituted benzyl analog (XLogP3 ~2.1) is slightly more hydrophilic, while the 4‑chlorobenzyl analog (XLogP3 ~3.0) is more lipophilic. This fine-tuning of lipophilicity through 3‑fluoro substitution may improve blood–brain barrier permeability relative to less lipophilic analogs while avoiding the excessive lipophilicity that can lead to off‑target binding and metabolic instability.

Drug-likeness CNS penetration Lipophilicity

Validated Research Applications for 9-((3-Fluorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine


Antiviral Drug Discovery: SAR Probe for Rhinovirus Inhibition

Based on the class‑level activity of 9‑benzyl‑6‑(dimethylamino)-9H‑purines against rhinovirus type 1B [1], the 3‑fluorobenzyl analog serves as a strategic SAR probe. Its moderate, halogen‑position‑dependent activity makes it a suitable starting point for hit‑to‑lead optimization, enabling medicinal chemists to systematically explore the impact of 3‑fluoro substitution on potency, selectivity, and cytotoxicity without the confounding influence of a 2‑chloro group.

CNS Drug Discovery: Anticonvulsant Lead Optimization

The compound falls within the claimed scope of a patent covering anticonvulsant 9‑benzyl‑9H‑purines [2]. The 3‑fluorobenzyl substitution pattern is explicitly captured as a preferred embodiment. Researchers developing new antiepileptic agents can use this compound to benchmark the 3‑fluoro regioisomer against 2‑ and 4‑fluoro analogs in MES and other seizure models, directly testing the patent’s SAR predictions.

Physicochemical Property Benchmarking for CNS Penetration

With a computed XLogP3 of 2.6 and zero hydrogen bond donors [3], this compound is an ideal reference standard for experimental determination of blood–brain barrier permeability (e.g., PAMPA-BBB or in vivo brain‑to‑plasma ratio). Its balanced lipophilicity distinguishes it from more polar or more lipophilic benzylpurines, allowing formulation scientists to evaluate the impact of the 3‑fluorobenzyl motif on CNS distribution.

Quote Request

Request a Quote for 9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.